molecular formula C23H21NO4 B14664042 Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- CAS No. 42530-36-9

Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-

Cat. No.: B14664042
CAS No.: 42530-36-9
M. Wt: 375.4 g/mol
InChI Key: ZMXSIVGHCGHMCD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- is an organic compound with a complex structure that includes a benzoic acid core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(N-ethyl-4-methylanilino)-2-hydroxybenzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-3-24(16-10-8-15(2)9-11-16)17-12-13-20(21(25)14-17)22(26)18-6-4-5-7-19(18)23(27)28/h4-14,25H,3H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXSIVGHCGHMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885872
Record name Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42530-36-9
Record name 2-[4-[Ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42530-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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